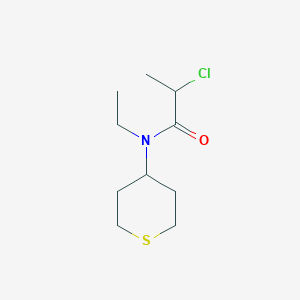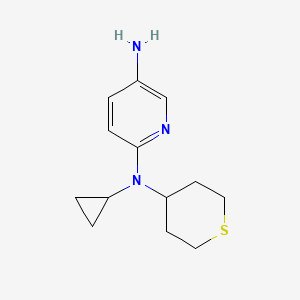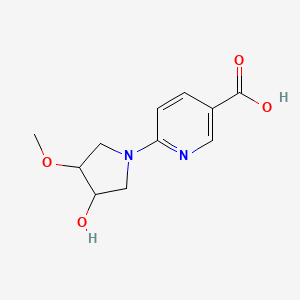
6-(2-シクロヘキシルエチル)ピリミジン-4-アミン
説明
6-(2-Cyclohexylethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Cyclohexylethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Cyclohexylethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
二環式[6 + 6]系合成
“6-(2-シクロヘキシルエチル)ピリミジン-4-アミン”は、ピリミド[4,5-d]ピリミジンやピリミド[5,4-d]ピリミジンなどの二環式[6 + 6]系の合成に利用できます . これらの化合物は、複雑な構造と潜在的な生物活性のために重要です。
抗炎症用途
“6-(2-シクロヘキシルエチル)ピリミジン-4-アミン”を含むピリミジン誘導体は、抗炎症作用を示しています。 これらの化合物は、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-α、核因子κB、ロイコトリエン、特定のインターロイキンなどの主要な炎症性メディエーターの発現と活性を阻害することにより作用します .
新規ピリミド[4,5-d]ピリミジン誘導体の開発
この化合物は、新規ピリミド[4,5-d]ピリミジン誘導体の開発における前駆体として役立ちます。 これらの誘導体は、ユニークな構造と薬理学的特性により、医薬品化学において潜在的な用途があります .
作用機序
Target of Action
Pyrimidine derivatives, to which this compound belongs, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It’s worth noting that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It’s known that pyrimidines play a significant role in various biochemical pathways due to their wide range of pharmacological effects .
Result of Action
It’s known that pyrimidines exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
生化学分析
Biochemical Properties
6-(2-Cyclohexylethyl)pyrimidin-4-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with serine/threonine protein kinase PLK4, a master regulator of centriole duplication. This interaction is significant for maintaining genome integrity . Additionally, 6-(2-Cyclohexylethyl)pyrimidin-4-amine has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is an appealing target for cancer treatment . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting cellular processes.
Cellular Effects
6-(2-Cyclohexylethyl)pyrimidin-4-amine influences various types of cells and cellular processes. It has been observed to exert cytotoxic effects on cancer cell lines such as MCF-7, HCT-116, and HepG-2 . The compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the activity of CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . These effects highlight the potential of 6-(2-Cyclohexylethyl)pyrimidin-4-amine as an anticancer agent.
Molecular Mechanism
The molecular mechanism of 6-(2-Cyclohexylethyl)pyrimidin-4-amine involves its binding interactions with biomolecules. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of enzymes such as PLK4 and CDK2 . This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, 6-(2-Cyclohexylethyl)pyrimidin-4-amine can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-Cyclohexylethyl)pyrimidin-4-amine change over time. The compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These properties indicate that the compound is relatively stable and does not degrade quickly. Long-term effects on cellular function have been observed, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 6-(2-Cyclohexylethyl)pyrimidin-4-amine vary with different dosages in animal models. At lower dosages, the compound exhibits therapeutic effects such as inhibition of tumor growth and modulation of signaling pathways . At higher dosages, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
6-(2-Cyclohexylethyl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 6-(2-Cyclohexylethyl)pyrimidin-4-amine within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, affecting its localization and accumulation within cells . These interactions can influence the compound’s bioavailability and therapeutic effects.
Subcellular Localization
6-(2-Cyclohexylethyl)pyrimidin-4-amine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
特性
IUPAC Name |
6-(2-cyclohexylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIBBZOUPSRLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1490352.png)
![2-azido-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490355.png)
![8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1490356.png)

